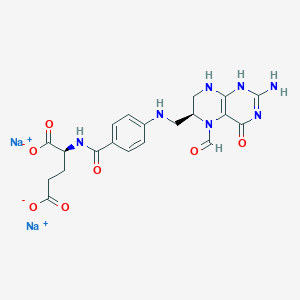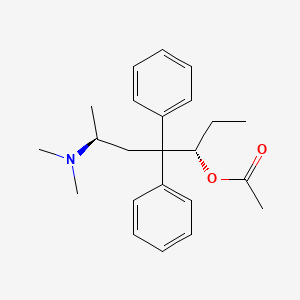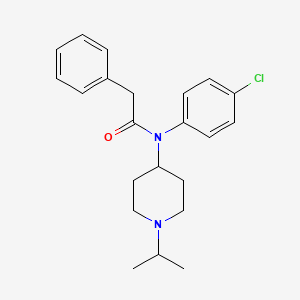
Lexacalcitol
Vue d'ensemble
Description
Le Lexacalcitol est un analogue synthétique de la vitamine D, appartenant à la classe des vitamines D et de leurs dérivés. Il se caractérise par un squelette de secostéroïde, généralement du secoergostane ou du secocholestane. Le this compound est connu pour cibler le récepteur de la vitamine D3 et a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que le psoriasis et d'autres maladies caractérisées par une croissance cellulaire accélérée et une activation des lymphocytes T .
Applications De Recherche Scientifique
Lexacalcitol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs.
Biology: Investigated for its effects on cell growth and differentiation.
Medicine: Explored for its potential therapeutic applications in treating psoriasis, cancer, and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
Target of Action
Lexacalcitol, a member of the vitamin D and derivatives class of chemicals, is known to primarily target the Vitamin D3 receptor . This receptor is a transcription factor that mediates the action of vitamin D3 by controlling the expression of hormone-sensitive genes .
Mode of Action
It is known that it interacts with the vitamin d3 receptor, potentially influencing the expression of hormone-sensitive genes
Biochemical Pathways
Given its interaction with the vitamin d3 receptor, it is likely that it influences pathways related to hormone regulation
Result of Action
It is known that this compound is over 100 times more active than 1alpha,25-dihydroxyvitamin d3 . It is of potential interest in the treatment of diseases characterized by accelerated cell growth and T lymphocyte activation, such as psoriasis .
Analyse Biochimique
Biochemical Properties
Lexacalcitol interacts with the vitamin D3 receptor .
Cellular Effects
This compound has been studied for its potential interest in the treatment of diseases characterized by accelerated cell growth and T lymphocyte activation
Molecular Mechanism
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Lexacalcitol implique plusieurs étapes, à partir d'un précurseur approprié de la vitamine D. Les étapes clés comprennent l'introduction de groupes fonctionnels et la formation du squelette de secostéroïde. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés. Les voies de synthèse détaillées sont souvent exclusives et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et l'efficacité. Le processus comprend des étapes de purification telles que la cristallisation, la chromatographie et la recristallisation pour obtenir le produit final avec une pureté élevée. Des mesures de contrôle qualité sont mises en œuvre pour garantir la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
Le Lexacalcitol subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés déshydroxylés .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des analogues de la vitamine D.
Biologie : Étudié pour ses effets sur la croissance et la différenciation cellulaires.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du psoriasis, du cancer et des maladies auto-immunes.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .
Mécanisme d'action
Le this compound exerce ses effets en ciblant le récepteur de la vitamine D3, un facteur de transcription qui médiatise l'action de la vitamine D3 en contrôlant l'expression des gènes sensibles aux hormones. En se liant au récepteur, le this compound module l'expression des gènes impliqués dans la croissance cellulaire, la différenciation et les réponses immunitaires. Ce mécanisme est particulièrement pertinent dans les affections caractérisées par une prolifération cellulaire anormale et une activation immunitaire .
Comparaison Avec Des Composés Similaires
Composés similaires
1alpha,25-dihydroxyvitamine D3 : Une forme naturelle de la vitamine D3 avec des activités biologiques similaires.
Calcipotriol : Un autre analogue synthétique de la vitamine D utilisé dans le traitement du psoriasis.
Paricalcitol : Un analogue synthétique de la vitamine D utilisé pour traiter l'hyperparathyroïdie secondaire.
Unicité du Lexacalcitol
Le this compound est unique en raison de sa forte puissance et de sa spécificité pour le récepteur de la vitamine D3. Il est plus de 100 fois plus actif que la 1alpha,25-dihydroxyvitamine D3 dans des essais in vitro, ce qui en fait un régulateur puissant de la croissance cellulaire et des réponses immunitaires. Cette activité élevée fait du this compound un candidat prometteur pour des applications thérapeutiques dans les maladies caractérisées par une croissance cellulaire accélérée et une activation immunitaire .
Propriétés
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOTDOJMRMLDX-YBBVPDDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869807 | |
| Record name | Lexacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131875-08-6 | |
| Record name | Lexacalcitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131875-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lexacalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lexacalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lexacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEXACALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















